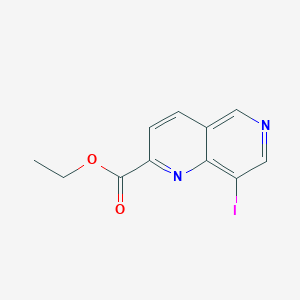
3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid has a wide range of potential applications in scientific research. It has been studied for its potential use in drug delivery, as a fluorescent probe for imaging, and as a potential therapeutic agent. It has also been studied for its potential use in the detection of certain proteins, as a potential inhibitor of certain enzymes, and as a potential tool for studying cell signaling pathways. In addition, this compound has been used as a model compound for studying the structure and function of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, leading to changes in the biochemical and physiological processes. It is believed that this compound may interact with certain proteins and enzymes by binding to them or by altering their structure and function.
Biochemical and Physiological Effects
This compound has been studied for its potential to affect biochemical and physiological processes. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as tyrosine kinase, and can modulate the activity of certain proteins, such as the transcription factor NF-κB. In addition, this compound has been shown to affect cell signaling pathways, and has been shown to affect the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid has several advantages that make it a useful tool for laboratory experiments. It is a relatively stable compound, and its synthesis is relatively straightforward. In addition, its structure is relatively simple, which makes it easier to study its effects on biochemical and physiological processes. However, this compound also has some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, its effects on biochemical and physiological processes are not yet fully understood, which can make it difficult to predict its effects on a given system.
Direcciones Futuras
There are several potential future directions for the study of 3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid. One potential direction is to further study its effects on biochemical and physiological processes. This could include studying its effects on cell signaling pathways, its effects on gene expression, and its potential as a therapeutic agent. In addition, further research could be done to identify potential applications of this compound in drug delivery and imaging. Finally, further research could be done to optimize the synthesis of this compound and to identify potential new uses for this compound.
Propiedades
IUPAC Name |
3-(4-nitropyrazol-1-yl)adamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-12(19)13-2-9-1-10(3-13)5-14(4-9,8-13)16-7-11(6-15-16)17(20)21/h6-7,9-10H,1-5,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMOTMBSXZCHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=C(C=N4)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)
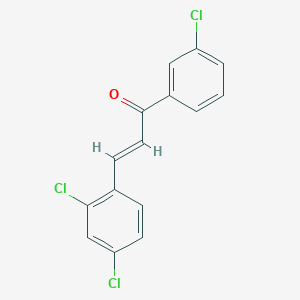
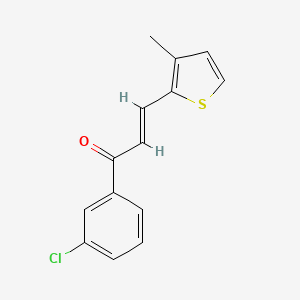
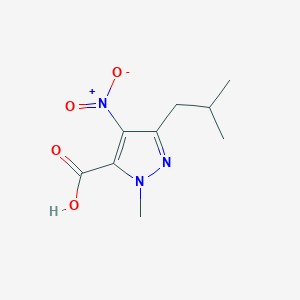
![3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070598.png)
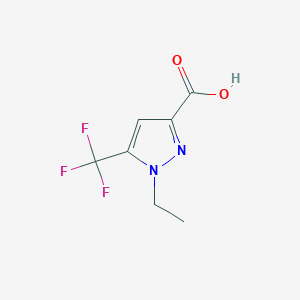
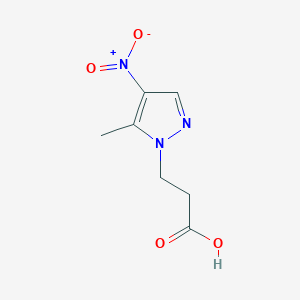

![1-[4-(1H-Imidazol-1-YL)phenyl]ethanol](/img/structure/B3070610.png)

![4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B3070626.png)
